Florosenine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

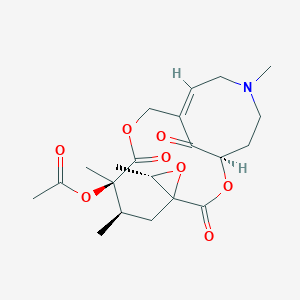

Florosenine is a pyrrolizine alkaloid that is otosenine in which the hydroxy hydrogen has been replaced by an acetyl group. It has a role as a Jacobaea metabolite. It is an enone, a macrocyclic lactone, a pyrrolizine alkaloid, an organic heterobicyclic compound, a spiro-epoxide, a tertiary amino compound and an acetate ester. It is functionally related to an otosenine.

Otosenine 12-acetate is a natural product found in Senecio leptolobus, Senecio flaccidus var. douglasii, and other organisms with data available.

作用机制

Target of Action

It’s worth noting that florosenine is a metabolite found in certain species of the jacobaea genus .

Biochemical Pathways

As a metabolite of certain Jacobaea species , it may play a role in the plant’s metabolic processes.

Result of Action

As a metabolite in certain Jacobaea species , it may contribute to the plant’s overall metabolic activity.

生物活性

Florosenine is a pyrrolizidine alkaloid (PA) primarily found in plants of the genus Senecio, particularly in hybrid species. This compound has garnered attention due to its biological activities, which include potential toxic effects and ecological roles in plant defense mechanisms against herbivores. This article reviews the current understanding of this compound's biological activity, supported by data tables and case studies.

1. Chemical Structure and Biosynthesis

This compound is characterized by a complex structure typical of pyrrolizidine alkaloids, which are secondary metabolites produced by various plant species. The biosynthesis of this compound involves several enzymatic steps, primarily utilizing precursors like ornithine and homospermidine. Studies have shown that the expression of this compound can vary significantly among different genotypes and environmental conditions, indicating a sophisticated regulatory mechanism influenced by both genetic and abiotic factors .

2.1 Toxicological Effects

This compound, like other PAs, has been associated with hepatotoxicity in mammals. The metabolism of this compound can lead to the formation of reactive metabolites that may cause liver damage. For instance, research indicates that exposure to this compound can induce oxidative stress and inflammatory responses in liver tissues, potentially leading to conditions such as veno-occlusive disease .

Table 1: Toxicological Data on this compound

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 10 | Liver enzyme elevation | |

| 20 | Histopathological liver damage | |

| 5 | Oxidative stress markers increased |

2.2 Ecological Role

This compound plays a significant role in plant defense against herbivores. Its presence in hybrid Senecio species has been linked to increased resistance to various pests, including thrips. The production of this compound may deter herbivory by inducing toxicity in feeding insects or by acting as a deterrent due to its bitter taste .

Case Study: Resistance to Herbivores

In a controlled study involving Senecio hybrids, researchers observed that plants expressing higher levels of this compound exhibited reduced damage from herbivores compared to those with lower levels. This suggests that this compound contributes to the overall fitness and survival of these plants in their natural habitats .

3. Interaction with Other Compounds

This compound's biological activity may also be influenced by interactions with other secondary metabolites within the plant. For example, studies have shown that the co-occurrence of different PAs can enhance or mitigate the effects of individual compounds on herbivore resistance and toxicity profiles .

Table 2: Interaction Effects of this compound with Other PAs

| PA Compound | Interaction Type | Effect on Herbivore Resistance |

|---|---|---|

| Senecionine | Synergistic | Increased resistance |

| Jacobine | Antagonistic | Decreased resistance |

| Retrorsine | Neutral | No significant effect |

4. Conclusion

This compound is a biologically active pyrrolizidine alkaloid with significant implications for both plant ecology and human health. Its dual role as a potential toxin and a deterrent against herbivores highlights its importance in the survival strategies of Senecio species. Further research is needed to fully elucidate the mechanisms underlying its biosynthesis, toxicity, and ecological functions.

科学研究应用

Biomedical Research

Florosenine is utilized extensively in cellular and molecular biology for its fluorescent properties. It serves as a vital tool for:

- Cell Tracking and Labeling : this compound can be conjugated with antibodies or other biomolecules, allowing researchers to track specific cells or proteins in live-cell imaging and flow cytometry. This application is crucial for studies involving cell dynamics and interactions .

- In Situ Hybridization : The compound can be incorporated into nucleic acid probes, enabling the visualization of specific RNA or DNA sequences within cells. This technique is essential for understanding gene expression patterns and cellular localization .

- Fluorescent Microscopy : this compound is frequently used in fluorescence microscopy to visualize cellular structures and processes. Its high quantum yield enhances the sensitivity of detection, making it suitable for applications such as immunohistochemistry .

Diagnostic Applications

This compound's role as a diagnostic agent is prominent in ophthalmology and cardiology:

- Fluorescein Angiography : In ophthalmology, this compound is employed in fluorescein angiography to visualize retinal blood vessels. This technique aids in diagnosing various ocular conditions such as diabetic retinopathy and macular degeneration by highlighting vascular abnormalities .

- Ocular Surface Disease Assessment : The compound is also used to detect corneal abrasions and other surface irregularities. Its ability to stain damaged areas allows clinicians to assess the integrity of the corneal epithelium effectively .

- Cardioscopy : In cardiology, this compound acts as a fluorescent marker to monitor blood flow and identify coronary artery diseases during procedures like cardioscopy. Its fluorescence provides real-time feedback on tissue perfusion .

Imaging Techniques

This compound has been integrated into various imaging modalities:

- Tumor Imaging : Recent advancements have seen this compound being explored as a contrast agent in tumor imaging. Its fluorescent properties enable researchers to visualize tumor margins during surgical procedures, improving resection accuracy .

- Molecular Probes : The design of novel molecular probes incorporating this compound allows for specific targeting of biomolecules within tissues. These probes can enhance imaging contrast and specificity in detecting disease markers .

Case Study 1: Fluorescein Angiography in Diabetic Retinopathy

A study evaluated the efficacy of fluorescein angiography using this compound in assessing treatment outcomes for diabetic retinopathy. The results demonstrated that this compound-enhanced imaging provided clearer delineation of vascular changes compared to traditional methods, leading to better clinical decisions .

Case Study 2: Application in Cancer Surgery

In a clinical trial involving brain tumor surgeries, this compound was used as a tumor paint to delineate tumor margins from healthy tissue. Surgeons reported improved visibility of tumor boundaries, which contributed to more complete resections and reduced recurrence rates .

属性

CAS 编号 |

16958-30-8 |

|---|---|

分子式 |

C21H29NO8 |

分子量 |

423.5 g/mol |

IUPAC 名称 |

[(1R,3'S,4S,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate |

InChI |

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13+,16-,20-,21+/m1/s1 |

InChI 键 |

RNNVXCSFOWGBQP-DIOQTCHZSA-N |

SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C |

手性 SMILES |

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C |

规范 SMILES |

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。